molecular formula C15H9NS B11872724 [1]Benzothieno[3,2-b]quinoline CAS No. 243-68-5

[1]Benzothieno[3,2-b]quinoline

Cat. No.: B11872724
CAS No.: 243-68-5
M. Wt: 235.31 g/mol
InChI Key: XCXCAIVVLIUTPJ-UHFFFAOYSA-N
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Description

Benzothieno[3,2-b]quinoline: is a heterocyclic compound that consists of a benzene ring fused with a thiophene and quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothieno[3,2-b]quinoline can be synthesized using a one-pot procedure involving the reaction of 3-bromobenzo[b]thiophene-2-carbaldehyde with 2-aminophenylpinacolborane under Suzuki coupling conditions. This reaction utilizes a stereochemically hindered ligand, 2-(cyclohexylphosphane)biphenyl, and Ba(OH)2·8H2O as the base .

Industrial Production Methods: While specific industrial production methods for Benzothieno[3,2-b]quinoline are not extensively documented, the synthesis typically involves scalable organic reactions such as Suzuki coupling, which can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzothieno[3,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzothieno[3,2-b]quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: This compound has shown potential in biological studies, particularly in DNA interaction studies. It exhibits strong intercalation with DNA, making it a candidate for further research in gene regulation and drug design .

Medicine: Benzothieno[3,2-b]quinoline derivatives have been investigated for their antifungal and anticancer properties. They show promise as therapeutic agents due to their ability to interact with biological macromolecules .

Industry: In the field of materials science, Benzothieno[3,2-b]quinoline is explored for its optoelectronic properties. It is used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

Properties

CAS No.

243-68-5

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

[1]benzothiolo[3,2-b]quinoline

InChI

InChI=1S/C15H9NS/c1-3-7-12-10(5-1)9-14-15(16-12)11-6-2-4-8-13(11)17-14/h1-9H

InChI Key

XCXCAIVVLIUTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4S3

Origin of Product

United States

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